molecular formula C18H20N6O4 B2967413 (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide CAS No. 2035000-53-2

(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2967413
CAS No.: 2035000-53-2
M. Wt: 384.396
InChI Key: PETIDSAIVFYHLG-FNORWQNLSA-N
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Description

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that features a variety of functional groups, including methoxy, oxadiazole, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.

    Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Construction of the triazole ring: This can be done using a click chemistry approach, typically involving the reaction of an azide with an alkyne.

    Coupling of the fragments: The final step involves coupling the synthesized fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinones.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced forms of the oxadiazole and triazole rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound could serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an additive to improve the properties of existing materials.

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Used as an antimicrobial agent.

    Domiphen bromide: Also used as an antimicrobial agent.

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer.

Uniqueness

What sets (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-12-20-18(28-22-12)14-11-24(23-21-14)9-8-19-17(25)7-5-13-4-6-15(26-2)16(10-13)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,25)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETIDSAIVFYHLG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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